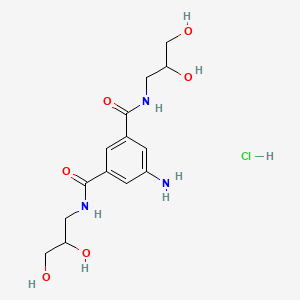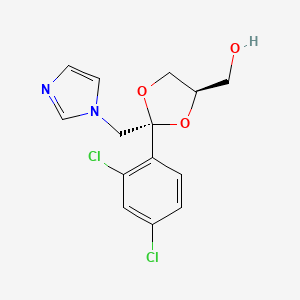
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol, also known as THIP or gaboxadol, is a synthetic compound that acts as a GABA receptor agonist. It was first synthesized in the 1980s and has since been studied for its potential therapeutic applications.
Mecanismo De Acción
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol acts as a GABA receptor agonist, specifically targeting the GABA-A receptor. It enhances the activity of GABA, the primary inhibitory neurotransmitter in the brain, leading to increased neuronal inhibition and decreased neuronal excitability.
Biochemical and Physiological Effects:
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol has been shown to have a number of biochemical and physiological effects. It can induce sedation, reduce anxiety, and promote sleep. It also has anticonvulsant and analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of GABA in the brain. However, 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol can also have off-target effects and can be difficult to work with due to its low solubility in aqueous solutions.
Direcciones Futuras
There are many potential future directions for research on 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol. One area of interest is its potential use in the treatment of alcohol withdrawal and addiction. 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol has been shown to reduce alcohol withdrawal symptoms and may have therapeutic potential in the treatment of alcohol use disorders. Another area of interest is its potential use in the treatment of chronic pain. 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol has been shown to have analgesic properties and may be a useful alternative to traditional pain medications. Additionally, further research is needed to better understand the mechanisms underlying 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol's effects on the brain and to develop more effective formulations for clinical use.
Métodos De Síntesis
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol is synthesized through a multi-step process starting with the reaction of p-methoxybenzaldehyde with methylamine to form N-methyl-p-methoxyphenylamine. This intermediate is then reacted with pyridine-3-carboxaldehyde to form the final product, 1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol.
Aplicaciones Científicas De Investigación
1,2,3,6-Tetrahydro-α,4-bis(p-methoxyphenyl)-1-methyl-3-pyridinemethanol has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders such as epilepsy, anxiety, and insomnia. It has also been investigated for its potential use as a pain reliever and anesthetic.
Propiedades
Número CAS |
10185-04-3 |
|---|---|
Fórmula molecular |
C₂₁H₂₇NO₃ |
Peso molecular |
341.44 |
Sinónimos |
1,2,3,6-Tetrahydro-α,4-bis(4-methoxyphenyl)-1-methyl-3-pyridinemethanol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1r,2s,4s)-Rel-2-amino-7-boc-7-azabicyclo[2.2.1]heptane](/img/structure/B1145208.png)

![N-[4-(4-hydroxyphenyl)sulfonylphenyl]acetamide](/img/structure/B1145217.png)
